molecular formula C11H9Cl2NOS B2433306 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole CAS No. 923811-90-9

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Cat. No.: B2433306
CAS No.: 923811-90-9
M. Wt: 274.16
InChI Key: HJYQYWHGWGIXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C11H9Cl2NOS and its molecular weight is 274.16. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Studies and Intermediate Formation

Research by Johnson, Moder, and Ward (1992) provides insights into the synthesis of 4-(hydrorymethyl)thiazole derivatives, indicating the presence of spirooxirane intermediates in the synthesis process. This study highlights the importance of spectroscopic techniques in understanding the synthesis pathways of thiazole derivatives, including those related to 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole (Johnson, Ross A., K. P. Moder, & T. Ward, 1992).

Synthesis of New Thiazole Derivatives

Sinenko et al. (2017) explored the synthesis of new 1,3-thiazolecarbaldehydes, demonstrating the versatility of thiazole derivatives in synthesizing a range of compounds. This research is relevant to the study of this compound as it expands the understanding of thiazole chemistry and its applications in various fields (Sinenko, V., S. R. Slivchuk, O. Mityukhin, & V. Brovarets, 2017).

Molecular Structure and Docking Studies

Research conducted by Shanmugapriya et al. (2022) on the molecular structure and docking studies of thiazole derivatives underscores the potential of these compounds in pharmaceutical and biochemical applications. Their study provides a framework for understanding the structural and electronic properties of thiazole compounds, including this compound, and their interactions with biological targets (Shanmugapriya, N., K. Vanasundari, V. Balachandran, B. Revathi, C. Sivakumar, & A. Viji, 2022).

Quantum Chemical Studies

Kaya et al. (2016) explored the quantum chemical and molecular dynamics simulation studies on thiazole derivatives, highlighting their potential as corrosion inhibitors. This study is significant in understanding the chemical properties and applications of this compound in materials science and industrial applications (Kaya, S., C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, & M. Saracoglu, 2016).

Properties

IUPAC Name

4-(chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NOS/c12-5-9-7-16-11(14-9)6-15-10-3-1-8(13)2-4-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYQYWHGWGIXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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